molecular formula C9H8F4 B14137355 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene CAS No. 116850-35-2

1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene

Cat. No.: B14137355
CAS No.: 116850-35-2
M. Wt: 192.15 g/mol
InChI Key: QSUFRONFAAERTD-UHFFFAOYSA-N
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Description

1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of a suitable precursor, such as 4,5-dimethyl-2-trifluoromethylbenzene, using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Fluorination: Reagents like Selectfluor and NFSI are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s electronic properties, making it a potent electrophile or nucleophile in various reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene is unique due to the specific arrangement of its fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex aromatic compounds and in applications requiring precise control over reactivity and selectivity .

Properties

CAS No.

116850-35-2

Molecular Formula

C9H8F4

Molecular Weight

192.15 g/mol

IUPAC Name

1-fluoro-4,5-dimethyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)8(10)4-6(5)2/h3-4H,1-2H3

InChI Key

QSUFRONFAAERTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)F)C(F)(F)F

Origin of Product

United States

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